![molecular formula C6H2Cl2F2 B2800126 1,2-Dichloro-3,5-difluorobenzene CAS No. 36556-58-8](/img/structure/B2800126.png)
1,2-Dichloro-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3,5-difluorobenzene is a derivative of benzene, which is an aromatic compound. It differs from the parent compound by the presence of two adjacent chlorine atoms and two fluorine atoms . It is used as a precursor for agrochemicals, as a solvent for fullerenes, as an insecticide, and as an agent to remove carbon-based contamination from metal .
Synthesis Analysis
Difluorobenzenes can be prepared by the Balz-Schiemann reaction, which entails conversion of diazonium tetrafluoroborate salts to their fluorides . The synthesis of 1,2-difluorobenzene starts with 2-fluoroaniline . A continuous-flow methodology has been reported, which effectively addresses this series of process challenges by an extra inert solvent flow .
Molecular Structure Analysis
The molecular formula of 1,2-Dichloro-3,5-difluorobenzene is C6H2Cl2F2 . The molecular weight is 182.983 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .
Physical And Chemical Properties Analysis
1,2-Dichloro-3,5-difluorobenzene is a colorless liquid . It is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant . It is a weakly coordinating for metal complexes, in contrast to acetonitrile, DMSO, and DMF .
Scientific Research Applications
Synthesis Techniques
1,2-Dichloro-3,5-difluorobenzene is involved in various synthesis processes. For instance, it's used in the synthesis of m-difluorobenzene from m-dichlorobenzene, which involves steps like nitration, fluorination, chlorination, and dechlorination. This process is noted for its advantages in terms of low costs, mild conditions, and easy operations (Zhu-Lian Xue, 2001).
Organometallic Chemistry
In organometallic chemistry, 1,2-difluorobenzene, a closely related compound, is recognized as a versatile solvent for organometallic chemistry and transition-metal-based catalysis. Its weak binding to metal centers due to fluorine substituents makes it suitable as a non-coordinating solvent or a readily displaced ligand. This property is exploited in well-defined complexes and in catalytic examples for contemporary organic synthesis (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).
Biodegradation Studies
A study focused on the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, by a microbial strain, Labrys portucalensis. This strain can degrade 1,3-difluorobenzene as a sole carbon and energy source, indicating its potential in environmental applications for breaking down industrial compounds (I. Moreira, C. Amorim, M. Carvalho, P. Castro, 2009).
Isomerization Mechanisms
Research on isomerization mechanisms of dichloro- and difluorobenzenes, including 1,2-difluorobenzene, reveals that isomerization results from a 1,2-shift of the halogen. The study provides insights into the activation energy and protonation processes in these compounds, contributing to a deeper understanding of their chemical behavior (Yu. A. Borisov, N. Raevskii, E. S. Mortikov, V. A. Plakhotnik, I. I. Lishchiner, 1992).
Pharmaceutical and Agricultural Intermediates
1,2-Dichloro-3,5-difluorobenzene and its derivatives are used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. Their chemical properties make them suitable for such applications, contributing to the development of various products in these sectors (R. Moore, 2003).
Vibrational Spectroscopy
Vibrational spectroscopy studies of compounds like 1,3-dichloro-4-fluorobenzene provide insights into the vibrational behaviors of substituted benzenes, including 1,2-dichloro-3,5-difluorobenzene. These studies are essential for understanding the molecular structures and behaviors of such compounds (B. V. Reddy, G. Rao, 1994).
Safety And Hazards
When handling 1,2-Dichloro-3,5-difluorobenzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
properties
IUPAC Name |
1,2-dichloro-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSMWQAAYSGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3,5-difluorobenzene |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.